molecular formula C14H13N3O5 B2856760 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034277-99-9

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2856760
CAS No.: 2034277-99-9
M. Wt: 303.274
InChI Key: ZBWFQWSJQZXTBA-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione ( 2034277-99-9) is a chemical compound with the molecular formula C14H13N3O5 and a molecular weight of 303.27 g/mol . Its structure features a benzo[d][1,3]dioxole (piperonyl) moiety attached via a carbonyl group to an azetidine ring, which is in turn linked to an imidazolidine-2,4-dione (hydantoin) core. This specific molecular architecture, combining privileged pharmacophores, makes it a valuable intermediate for medicinal chemistry and drug discovery research. Compounds incorporating the imidazolidine-2,4-dione structure have been widely investigated for their diverse biological activities. Research on analogous structures has demonstrated significant potential as enzyme inhibitors, particularly targeting serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Such inhibitors are highly relevant for the study of neurodegenerative diseases, including Alzheimer's disease. Furthermore, the benzo[d][1,3]dioxole scaffold is recognized in the development of various bioactive molecules, with studies showing that 5-substituted benzo[d][1,3]dioxole derivatives can exhibit potent anticonvulsant properties . The integration of these distinct structural components within a single molecule provides researchers with a sophisticated tool for probing biological mechanisms and developing novel therapeutic agents for conditions such as metabolic disorders, neurological diseases, and more . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-12-4-15-14(20)17(12)9-5-16(6-9)13(19)8-1-2-10-11(3-8)22-7-21-10/h1-3,9H,4-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFQWSJQZXTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, often involving azetidinone intermediates. The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and azetidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

a) Thiazolidine-2,4-dione Derivatives ()

Compounds like (Z)-5-(4-methoxyphenyl)methylene-3-coumarinyl-thiazolidine-2,4-dione () replace the imidazolidine core with a thiazolidine ring (sulfur atom at position 1). Key differences include:

  • Electronic Effects : The sulfur atom in thiazolidine increases lipophilicity and alters electron distribution compared to the nitrogen-rich imidazolidine.
  • Biological Interactions : Thiazolidine derivatives often target peroxisome proliferator-activated receptors (PPARs), while imidazolidine-diones may exhibit distinct inhibition profiles due to enhanced hydrogen bonding .
  • Synthetic Routes: Thiazolidine derivatives are synthesized via Knoevenagel condensation, whereas the target compound likely involves azetidine functionalization followed by cyclization .
b) Azetidine vs. Larger Rings ()

The azetidine in the target compound contrasts with 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione (), which uses a flexible diisopropylaminoethyl chain.

  • π-π Interactions: The benzo[d][1,3]dioxole in the target compound may engage in π-π stacking, akin to arylidene substituents in , whereas diisopropylaminoethyl groups rely on steric and ionic interactions .

Substituent Analysis

a) Benzo[d][1,3]dioxole Derivatives ()

Compounds like D-19 () and N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide () highlight the versatility of the benzo[d][1,3]dioxole group:

  • Electronic Profile : The methylenedioxy group acts as a hydrogen bond acceptor, enhancing solubility and binding.
  • Synthetic Accessibility : The target compound’s benzo[d][1,3]dioxole-5-carbonyl group is introduced via acyl chloride coupling, similar to acetamide linkages in .
b) Arylidene vs. Azetidine Substituents ()

Arylidene-substituted thiazolidine-2,4-diones (e.g., 5g , 5k in ) feature conjugated systems for extended π-π interactions. In contrast, the target compound’s azetidine linker may reduce conjugation but improve steric complementarity in binding pockets .

Physicochemical and Spectroscopic Properties

Property Target Compound Thiazolidine-2,4-dione () Diisopropylaminoethyl Derivative ()
Molecular Weight ~347 g/mol (calculated) 300–450 g/mol ~350 g/mol
Melting Point Expected high (>150°C) 160–220°C 83–85°C
Key NMR Signals δ 6.8–7.2 (benzo-dioxole), δ 4.2–4.5 (azetidine) δ 7.3–8.1 (arylidene) δ 1.0–1.5 (diisopropyl)
Synthetic Yield Not reported 60–85% 71%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione, and what characterization techniques validate its structure?

  • Answer : The compound is typically synthesized via multi-step reactions, starting with the formation of the benzo[d][1,3]dioxole core, followed by coupling with azetidine and imidazolidine-2,4-dione derivatives. Key steps include cyclization using reagents like Lawesson’s reagent for thioamide formation and coupling reactions with palladium catalysts . Structural validation employs 1H^1H NMR (to confirm proton environments), 13C^{13}C NMR (to identify carbonyl and aromatic carbons), and HRMS (for molecular weight confirmation). Melting points and IR spectroscopy further corroborate purity and functional groups .

Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Answer : The benzo[d][1,3]dioxole group enhances metabolic stability and π-π stacking interactions with biological targets, such as enzymes or receptors. Its electron-rich aromatic system facilitates interactions with hydrophobic pockets in proteins, as demonstrated in molecular docking studies . This moiety also modulates solubility and bioavailability, critical for in vitro assays .

Advanced Research Questions

Q. What strategies optimize reaction yields during the cyclization of intermediates in the synthesis of this compound?

  • Answer : Low yields in cyclization steps (e.g., forming the imidazolidine-2,4-dione ring) are addressed by:

  • Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions .
  • Solvent selection : Anhydrous dioxane or THF improves reaction efficiency by stabilizing intermediates .
  • Catalyst use : Lewis acids like ZnCl2_2 or Pd catalysts enhance ring-closure kinetics .
    Yield optimization is confirmed via TLC monitoring and HPLC purification .

Q. How can structural ambiguities in azetidine-imidazolidine-2,4-dione derivatives be resolved using advanced spectroscopic methods?

  • Answer : Ambiguities in stereochemistry or regiochemistry are resolved via:

  • 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons, clarifying ring conformations .
  • X-ray crystallography : Provides definitive proof of solid-state structure, particularly for chiral centers .
  • DFT calculations : Predicts stable conformers and validates experimental NMR chemical shifts .

Q. What experimental and computational approaches reconcile contradictions in bioactivity data across different assay systems?

  • Answer : Discrepancies in bioactivity (e.g., variable IC50_{50} values) are analyzed by:

  • Assay standardization : Normalizing cell lines (e.g., Schistosoma mansoni vs. mammalian cells) and incubation conditions .
  • Molecular dynamics simulations : Modeling compound-target interactions to explain species-specific binding affinities .
  • Meta-analysis : Comparing data across studies using tools like PCA to identify confounding variables (e.g., solvent effects) .

Q. How do substituents on the azetidine ring impact the compound’s pharmacokinetic profile?

  • Answer : Substituents (e.g., fluorobenzyl groups) alter logP values and metabolic stability:

  • Lipophilicity : Measured via shake-flask assays; electron-withdrawing groups (e.g., -F) reduce logP, enhancing aqueous solubility .
  • Metabolism studies : Liver microsome assays identify oxidation hotspots; bulky substituents on the azetidine ring slow CYP450-mediated degradation .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions for coupling reactions to prevent hydrolysis of the benzo[d][1,3]dioxole carbonyl group .
  • Biological evaluation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity and rule off-target effects .
  • Data interpretation : Apply cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with bioactivity trends .

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